molecular formula C18H14N2O6 B14693406 Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester CAS No. 29007-63-4

Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester

Cat. No.: B14693406
CAS No.: 29007-63-4
M. Wt: 354.3 g/mol
InChI Key: PJSFGVDJGGZXJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester is a chemical compound with the molecular formula C18H14N2O6 and a molecular weight of 354.319. It is known for its unique structure, which includes a benzoic acid moiety substituted with methoxy groups and a quinoline ester with a nitro group .

Preparation Methods

The synthesis of Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester typically involves the esterification of 2,5-dimethoxybenzoic acid with 7-nitro-8-quinolinol. The reaction conditions often require the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Chemical Reactions Analysis

Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester linkage allows the compound to be hydrolyzed, releasing the active quinoline moiety, which can then interact with various biological pathways .

Comparison with Similar Compounds

Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

CAS No.

29007-63-4

Molecular Formula

C18H14N2O6

Molecular Weight

354.3 g/mol

IUPAC Name

(7-nitroquinolin-8-yl) 2,5-dimethoxybenzoate

InChI

InChI=1S/C18H14N2O6/c1-24-12-6-8-15(25-2)13(10-12)18(21)26-17-14(20(22)23)7-5-11-4-3-9-19-16(11)17/h3-10H,1-2H3

InChI Key

PJSFGVDJGGZXJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.